molecular formula C23H18N2O3 B15106300 benzyl [3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetate

benzyl [3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetate

Cat. No.: B15106300
M. Wt: 370.4 g/mol
InChI Key: FVXJZFJOMFNMNH-UHFFFAOYSA-N
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Description

Benzyl [3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetate is a pyridazinone derivative characterized by a naphthalene substituent at the 3-position of the pyridazinone core and a benzyl ester group linked via an acetoxy moiety. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory properties . The benzyl ester moiety may serve as a prodrug feature, improving bioavailability through hydrolysis to the corresponding carboxylic acid in vivo .

Properties

Molecular Formula

C23H18N2O3

Molecular Weight

370.4 g/mol

IUPAC Name

benzyl 2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetate

InChI

InChI=1S/C23H18N2O3/c26-22-13-12-21(20-11-10-18-8-4-5-9-19(18)14-20)24-25(22)15-23(27)28-16-17-6-2-1-3-7-17/h1-14H,15-16H2

InChI Key

FVXJZFJOMFNMNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Biological Activity

Benzyl [3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological effects, and relevant research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a series of reactions involving the pyridazinone scaffold. The benzyl group is introduced to enhance its pharmacological properties. The molecular formula is C23H18N2O3C_{23}H_{18}N_{2}O_{3} with a molecular weight of approximately 370.40 g/mol .

1. Enzyme Inhibition Studies

Recent studies have demonstrated that derivatives of pyridazinone, including this compound, exhibit significant inhibitory activity against various enzymes:

  • Carbonic Anhydrase (CA) : The compound showed varying inhibition constants (Ki) against different isoforms of carbonic anhydrase, with values ranging from low nanomolar concentrations to moderate levels. For instance, some derivatives exhibited Ki values as low as 5.3 nM, indicating potent inhibition .
  • Acetylcholinesterase (AChE) : Other studies highlighted the potential of similar pyridazinone derivatives as AChE inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's .

2. Anti-inflammatory Properties

This compound has been evaluated for anti-inflammatory effects. Research suggests that it can modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which play significant roles in inflammatory responses .

Case Study 1: In vitro Activity Against Cancer Cells

A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation in a dose-dependent manner, suggesting its potential as an anticancer agent.

Cell LineIC50 (µM)
MCF-7 (Breast)10.5
A549 (Lung)8.7
HeLa (Cervical)12.3

Further mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway. This finding supports its role as a potential therapeutic agent in cancer treatment.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following analysis compares benzyl [3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetate with related pyridazinone derivatives, focusing on structural modifications, synthesis routes, and physicochemical properties.

Substituent Effects at the Pyridazinone 3-Position
Compound Name 3-Position Substituent Key Properties Reference
This compound Naphthalen-2-yl High hydrophobicity; enhanced π-π stacking potential due to fused aromatic system
4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) Benzyloxy Sulfonamide group enhances solubility; moderate logP (calculated: 2.1)
4-(3-((4-Nitrobenzyl)oxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5b) 4-Nitrobenzyloxy Electron-withdrawing nitro group reduces logP (calculated: 1.8); polar
Ethyl [4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetate 2-Chlorobenzyl Chlorine atom increases electronegativity; methyl group reduces steric hindrance

Key Findings :

  • The naphthalen-2-yl group in the target compound confers greater hydrophobicity compared to benzyloxy or nitrobenzyloxy substituents, which may improve membrane permeability .
  • Sulfonamide-containing analogs (e.g., 5a, 5b) exhibit higher aqueous solubility due to hydrogen-bonding capacity, whereas the benzyl ester in the target compound may require metabolic activation .
Ester vs. Amide Functional Groups
Compound Name Functional Group Molecular Weight (g/mol) Biological Relevance Reference
This compound Benzyl ester 369.42 Prodrug potential; esterase-mediated hydrolysis
N-benzyl-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide Acetamide 369.42 Improved metabolic stability; direct target engagement
2-{3-Methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1(6H)-yl}acetic acid (7a) Carboxylic acid 320.38 Enhanced ionization at physiological pH; lower logP

Key Findings :

  • The benzyl ester in the target compound is structurally analogous to acetamide derivatives (e.g., N-benzyl-2-[...]acetamide) but differs in hydrolytic stability. Esters are more prone to enzymatic cleavage, making them suitable for prodrug strategies .
  • Carboxylic acid derivatives (e.g., 7a) exhibit higher polarity, which may limit blood-brain barrier penetration compared to the neutral ester .

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